4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C12H19NS.
Preparation Methods
The synthesis of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as ethyl and propyl substituted thiophene and pyridine derivatives can be subjected to cyclization reactions using catalysts and solvents to yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has garnered interest in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, aiming to discover new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may exert effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation . Detailed studies on its molecular interactions and binding affinities are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
When compared to other similar compounds, 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique structural features and chemical properties. Similar compounds include:
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Differing by the absence of the propyl group, this compound exhibits distinct reactivity and applications.
4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine:
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-ethyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-7-12(4-2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3 |
InChI Key |
ALMYULJGMKUVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(CCN1)SC=C2)CC |
Origin of Product |
United States |
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